molecular formula C16H18FNO2S2 B2704624 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine CAS No. 1396717-56-8

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine

Cat. No.: B2704624
CAS No.: 1396717-56-8
M. Wt: 339.44
InChI Key: TWEUXYZXUWHANN-UHFFFAOYSA-N
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Description

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a fluorinated methylphenyl moiety. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in chemistry, biology, and industrial applications.

Preparation Methods

The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzenesulfonyl chloride and thiophene-3-carboxaldehyde.

    Formation of Intermediate: The initial step involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine to form an intermediate sulfonamide.

    Cyclization: The intermediate undergoes cyclization with thiophene-3-carboxaldehyde under specific conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine can be compared with other similar compounds, such as:

    1-((4-Chloro-2-methylphenyl)sulfonyl)-4-(thiophen-3-yl)piperidine: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(furan-3-yl)piperidine: Here, the thiophene group is replaced by a furan group, potentially altering its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-thiophen-3-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S2/c1-12-10-15(17)2-3-16(12)22(19,20)18-7-4-13(5-8-18)14-6-9-21-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEUXYZXUWHANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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